2-Undecyl-1,3-dithiolane
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Overview
Description
2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:
RCHO+HSCH2CH2SH→RCH(SCH2CH2S)+H2O
where ( R ) represents the undecyl group.
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO_4 or OsO_4 to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using H_2/Ni or LiAlH_4, converting the dithiolane to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO_4, OsO_4, CrO_3/Py
Reduction: H_2/Ni, LiAlH_4, NaBH_4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New organosulfur compounds
Scientific Research Applications
2-Undecyl-1,3-dithiolane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multistep synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, known for its ring strain and reactivity.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
103383-70-6 |
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Molecular Formula |
C14H28S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
InChI Key |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1SCCS1 |
Origin of Product |
United States |
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